molecular formula C33H63F3Si3 B12611158 Silane, (3,5,6-trifluoro-1,2,4-benzenetriyl)tris[tris(1-methylethyl)- CAS No. 874919-54-7

Silane, (3,5,6-trifluoro-1,2,4-benzenetriyl)tris[tris(1-methylethyl)-

Cat. No.: B12611158
CAS No.: 874919-54-7
M. Wt: 601.1 g/mol
InChI Key: LOXCEPKDJNKRMF-UHFFFAOYSA-N
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Description

Silane, (3,5,6-trifluoro-1,2,4-benzenetriyl)tris[tris(1-methylethyl)-: is a specialized organosilicon compound. It features a silane core bonded to a trifluorobenzene ring, which is further substituted with three tris(1-methylethyl) groups. This unique structure imparts distinct chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Silane, (3,5,6-trifluoro-1,2,4-benzenetriyl)tris[tris(1-methylethyl)- typically involves the reaction of a trifluorobenzene derivative with a silane precursor under controlled conditions. The process often requires the use of catalysts to facilitate the formation of the desired product. Specific reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve high yields and purity.

Industrial Production Methods: On an industrial scale, the production of this compound may involve multi-step processes, including the preparation of intermediate compounds. Advanced techniques such as continuous flow reactors and automated synthesis systems are employed to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often facilitated by strong oxidizing agents, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced silane derivatives.

    Substitution: The trifluorobenzene ring allows for substitution reactions, where functional groups can be introduced or replaced under specific conditions.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, and specific catalysts.

Major Products:

Scientific Research Applications

Chemistry: The compound is used as a precursor in the synthesis of advanced materials, including polymers and nanomaterials. Its unique structure allows for the creation of materials with tailored properties.

Biology: In biological research, the compound is explored for its potential as a bioactive molecule. Its interactions with biological systems are studied to understand its effects and potential therapeutic applications.

Medicine: The compound’s unique properties make it a candidate for drug development, particularly in designing molecules with specific interactions with biological targets.

Industry: In the industrial sector, the compound is used in the production of coatings, adhesives, and sealants. Its ability to form strong bonds with various substrates makes it valuable in manufacturing processes.

Mechanism of Action

The mechanism by which Silane, (3,5,6-trifluoro-1,2,4-benzenetriyl)tris[tris(1-methylethyl)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluorobenzene ring and silane core play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. Pathways involved may include signal transduction, enzyme inhibition, or activation, depending on the specific application.

Comparison with Similar Compounds

    Tris(pentafluorophenyl)borane: Known for its strong Lewis acidity and catalytic properties.

    1,3,5-Trifluoro-2,4,6-triiodobenzene: Utilized in supramolecular chemistry for its halogen-bonding interactions.

    2,4,6-Tris(4-aminophenyl)-1,3,5-triazine: Employed in the synthesis of advanced polymers and materials.

Uniqueness: Silane, (3,5,6-trifluoro-1,2,4-benzenetriyl)tris[tris(1-methylethyl)- stands out due to its unique combination of a silane core and trifluorobenzene ring, which imparts distinct chemical reactivity and stability. This makes it particularly valuable in applications requiring specific chemical properties and interactions.

Properties

CAS No.

874919-54-7

Molecular Formula

C33H63F3Si3

Molecular Weight

601.1 g/mol

IUPAC Name

tri(propan-2-yl)-[2,3,5-trifluoro-4,6-bis[tri(propan-2-yl)silyl]phenyl]silane

InChI

InChI=1S/C33H63F3Si3/c1-19(2)37(20(3)4,21(5)6)31-28(34)29(35)32(38(22(7)8,23(9)10)24(11)12)33(30(31)36)39(25(13)14,26(15)16)27(17)18/h19-27H,1-18H3

InChI Key

LOXCEPKDJNKRMF-UHFFFAOYSA-N

Canonical SMILES

CC(C)[Si](C1=C(C(=C(C(=C1F)F)[Si](C(C)C)(C(C)C)C(C)C)[Si](C(C)C)(C(C)C)C(C)C)F)(C(C)C)C(C)C

Origin of Product

United States

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